molecular formula C10H9F3O3 B13723899 3-Ethyl-5-(trifluoromethoxy)benzoic acid

3-Ethyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13723899
M. Wt: 234.17 g/mol
InChI Key: YNMBUOTXTUVNQE-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an ethyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethyl and trifluoromethoxy groups onto a benzoic acid precursor. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For instance, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the ethyl group can be added via Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ethyl group can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups enhances its versatility in various research and industrial contexts .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

YNMBUOTXTUVNQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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